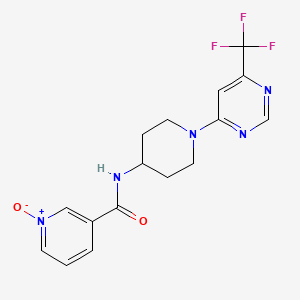
3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a noteworthy member of the pyridine and piperidine family, characterized by its trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections summarize the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Trifluoromethyl Pyrimidine Intermediate : This step involves the introduction of the trifluoromethyl group into the pyrimidine ring.
- Piperidine Coupling : The piperidine moiety is introduced through a coupling reaction, often utilizing palladium-catalyzed cross-coupling techniques.
- Carbamoylation : The final step involves the reaction of the intermediate with isocyanates to form the desired carbamoyl linkage, resulting in the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes involved in disease processes. For instance, it has shown:
- Inhibition of Kinases : The compound selectively inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Anticancer Activity : In vitro assays indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent.
Case Studies
Several case studies have been reported highlighting the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluating its effects on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range.
- Enzyme Inhibition Assays : Another study focused on its ability to inhibit specific kinases associated with drug resistance in cancer therapy, showing promising results in enhancing the efficacy of existing chemotherapeutics.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with related compounds is beneficial. Below is a summary table highlighting key differences:
| Compound Name | Target Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CDK Inhibition | 2.5 | Apoptosis induction |
| Compound A | CDK Inhibition | 5.0 | Apoptosis induction |
| Compound B | EGFR Inhibition | 3.0 | Signal blockade |
Propiedades
IUPAC Name |
1-oxido-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c17-16(18,19)13-8-14(21-10-20-13)23-6-3-12(4-7-23)22-15(25)11-2-1-5-24(26)9-11/h1-2,5,8-10,12H,3-4,6-7H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMPBDPEYTTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C[N+](=CC=C2)[O-])C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














